4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one
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Overview
Description
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones This compound is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and a 3-methoxypropanoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 3-methoxypropanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
4-Ethylcyclohexanone: Similar structure but lacks the methoxypropanoyl group.
2-(3-Methoxypropanoyl)cyclohexanone: Similar structure but lacks the ethyl group.
Uniqueness
4-Ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one is unique due to the presence of both the ethyl and methoxypropanoyl groups, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C12H20O3 |
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Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-ethyl-2-(3-methoxypropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-3-9-4-5-11(13)10(8-9)12(14)6-7-15-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
ABRBECFZCAJWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)CCOC |
Origin of Product |
United States |
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